BenchChemオンラインストアへようこそ!

Tafluposide

Topoisomerase Inhibition DNA Damage Mechanism of Action

Tafluposide (F 11782) is a dual catalytic inhibitor of topoisomerases I/II with a mechanism fundamentally distinct from etoposide: it impairs enzyme-DNA binding without stabilizing the cleavage complex. This produces delayed but extensive DNA strand breaks, robust in vivo tumor regressions (CAKI-1 renal, DLD-1 colon xenografts; T/C 3–29%), and documented synergy with etoposide (CI=0.49–0.78 in AML) and cisplatin (CI=0.14–0.79 in ovarian cancer). Its unique cross-resistance profile—weak versus etoposide, none versus topotecan—makes it an essential probe for resistance mechanism studies and rational combination design.

Molecular Formula C45H35F10O20P
Molecular Weight 1116.7 g/mol
CAS No. 179067-42-6
Cat. No. B1681876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafluposide
CAS179067-42-6
SynonymsTafluposide, F-11782, F 11782, F11782
Molecular FormulaC45H35F10O20P
Molecular Weight1116.7 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F
InChIInChI=1S/C45H35F10O20P/c1-13-64-9-22-39(70-13)42(72-23(56)10-65-40-33(52)29(48)27(46)30(49)34(40)53)43(73-24(57)11-66-41-35(54)31(50)28(47)32(51)36(41)55)45(71-22)74-37-16-7-19-18(68-12-69-19)6-15(16)25(26-17(37)8-67-44(26)58)14-4-20(62-2)38(21(5-14)63-3)75-76(59,60)61/h4-7,13,17,22,25-26,37,39,42-43,45H,8-12H2,1-3H3,(H2,59,60,61)/t13-,17+,22-,25-,26+,37-,39-,42+,43-,45+/m1/s1
InChIKeyRTJVUHUGTUDWRK-CSLCKUBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Why Tafluposide (F 11782) Matters: A Differentiated Dual Topoisomerase Inhibitor for Oncology Research


Tafluposide (CAS 179067-42-6, also known as F 11782) is a synthetic epipodophyllotoxin derivative and a dual catalytic inhibitor of topoisomerases I and II [1]. Unlike conventional topoisomerase poisons such as etoposide, tafluposide impairs enzyme-DNA binding without stabilizing the cleavage complex, representing a mechanistically distinct approach to inducing DNA damage [2]. This compound has demonstrated robust antitumor activity across a panel of human tumor xenografts and has progressed to phase I clinical evaluation, positioning it as a specialized tool for oncology research and development [3].

Why Generic Substitution of Tafluposide Fails: Evidence-Based Differentiation from Etoposide and Dual Inhibitors


Tafluposide cannot be considered interchangeable with other topoisomerase inhibitors due to fundamental differences in its mechanism of action, resulting cellular response kinetics, and cross-resistance profile. While structurally related to etoposide, tafluposide functions as a catalytic inhibitor of both topoisomerase I and II, impairing enzyme-DNA binding without stabilizing the transient cleavage complex [1]. This contrasts sharply with etoposide, a topoisomerase II poison that acts by stabilizing the cleavage complex [2]. These mechanistic distinctions manifest as different DNA damage kinetics and distinct patterns of synergy and cross-resistance, which have direct implications for experimental design and therapeutic application. The following evidence items provide the quantitative basis for these critical differentiators.

Tafluposide (F 11782) Quantitative Evidence Guide: Head-to-Head Comparisons and In Vivo Performance


Mechanism of Action: Tafluposide is a Catalytic Inhibitor, Not a Topoisomerase Poison

In a direct head-to-head comparative study, tafluposide (F 11782) was shown to be a catalytic inhibitor of topoisomerases I and II, impairing the binding of the enzyme to DNA without stabilizing the cleavage complex [1]. This contrasts with the established topoisomerase II poison etoposide, which functions by stabilizing the cleavage complex [1].

Topoisomerase Inhibition DNA Damage Mechanism of Action

DNA Damage Kinetics: Tafluposide Induces Delayed but Extensive Strand Breaks Compared to Etoposide

A direct comparative study in HL-60 human promyelocytic leukemia cells revealed that tafluposide induces delayed, but extensive, DNA strand breaks, whereas etoposide provokes rapid and massive DNA damage [1]. This difference in kinetics may translate to different cellular outcomes and therapeutic windows.

DNA Damage Apoptosis Cytotoxicity

Cross-Resistance Profile: Weak Cross-Resistance with Etoposide in AML, None with Topotecan

In an ex vivo study using fresh tumor cells from 84 patients, tafluposide exhibited weak cross-resistance (p<0.05) with the topoisomerase II inhibitor etoposide in acute myeloid leukemia (AML), but showed no correlation (p>0.05) with the effect of the topoisomerase I inhibitor topotecan in either hematological or solid malignancies [1].

Drug Resistance Acute Myeloid Leukemia Ex Vivo

In Vivo Antitumor Efficacy: Markedly Superior Activity Relative to Other Dual Inhibitors

Tafluposide (F 11782) demonstrated significantly superior in vivo antitumor activity compared to three other dual topoisomerase inhibitors (intoplicin, aclarubicin, and TAS-103) when evaluated against murine P388 leukemia and B16 melanoma models [1]. This was a notable finding because F 11782 was generally less cytotoxic than these comparators in vitro, highlighting a disconnect that may be crucial for in vivo applications.

In Vivo Efficacy Xenograft Models Dual Inhibitors

Xenograft Model Response: Tafluposide Achieves Tumor Regression in Renal and Colon Models

In a panel of human tumor xenografts, tafluposide (F 11782) administered on an intermittent schedule (six administrations over 2 weeks) achieved excellent activity in the CAKI-1 (renal) model, with tumor regressions at the two highest doses, and marked activity against DLD-1 (colon) xenografts, also resulting in regressions at the maximum tolerated dose (MTD) [1]. At optimal doses, significant T/C values ranged from 3 to 29%, with growth delays of 1.5-5.6, and tumor growth inhibition was sustained for >=6 weeks post-implant.

Xenograft Tumor Regression In Vivo

Combination Synergy: Tafluposide Enhances Etoposide Cytotoxicity and Shows Synergy with Cisplatin

In vitro combination studies demonstrated that only cotreatment with F 11782 enhanced the cytotoxic activity of etoposide, contrasting with other catalytic inhibitors like ICRF-187 and ICRF-193 which show antagonism with etoposide [1]. Furthermore, true synergism was identified when combining tafluposide with cisplatin in ovarian cancer (combination index (CI)=0.14, 0.79) and with etoposide in AML (CI=0.49, 0.63, 0.78) [2].

Combination Therapy Synergy Cytotoxicity

Optimizing Research Outcomes with Tafluposide: Key Application Scenarios


Investigating Non-Poison Catalytic Topoisomerase Inhibition

Tafluposide is uniquely suited for studies aiming to understand the biological consequences of catalytic topoisomerase inhibition versus poison-based mechanisms. Unlike etoposide, which stabilizes the cleavage complex, tafluposide impairs enzyme-DNA binding [1]. This allows researchers to dissect DNA damage response pathways specific to catalytic inhibition and explore potential advantages in overcoming poison-related resistance.

Combination Chemotherapy Research Leveraging Synergy

Given its demonstrated synergy with etoposide (CI=0.49-0.78 in AML) and cisplatin (CI=0.14-0.79 in ovarian cancer) [1], tafluposide is a valuable tool for designing and testing novel combination regimens. Its ability to enhance etoposide cytotoxicity, in contrast to other catalytic inhibitors that are antagonistic, makes it a particularly interesting partner for established chemotherapeutics [2].

In Vivo Xenograft Studies in Specific Tumor Types

Tafluposide has demonstrated robust in vivo activity, including tumor regressions, in CAKI-1 (renal) and DLD-1 (colon) xenograft models when administered intermittently [1]. Researchers studying these or related tumor types can utilize tafluposide as a positive control or to benchmark novel agents, leveraging its well-characterized in vivo efficacy profile (T/C 3-29%, growth delays 1.5-5.6) [1].

Investigating Resistance Mechanisms and Bypass Strategies

The distinct cross-resistance profile of tafluposide—showing only weak cross-resistance with etoposide in AML and none with topotecan [1]—makes it a powerful probe for studying resistance mechanisms. It can be used to evaluate whether cancer cells resistant to conventional topoisomerase poisons retain sensitivity to catalytic inhibitors, informing strategies to circumvent drug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tafluposide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.